(S)-7-(trifluoromethyl)chroman-4-amine
Description
(S)-7-(Trifluoromethyl)chroman-4-amine is a chiral amine featuring a chroman backbone (a benzopyran structure) substituted with a trifluoromethyl (-CF₃) group at position 7 and an amine (-NH₂) group at position 3. Its molecular formula is C₁₀H₁₀F₃NO, with a molecular weight of 217.19 g/mol . The compound is identified by CAS numbers 1140496-05-4 (S-enantiomer) and 704208-25-3 (non-specified stereochemistry) .
The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing metabolic stability and influencing interactions in pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677271 | |
| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140496-05-4 | |
| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromanone derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives.
Scientific Research Applications
(S)-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Chroman-4-amines
Table 1: Fluorinated Derivatives of Chroman-4-amine
Key Observations :
Non-Fluorinated Chroman-4-amines
Table 2: Basic Chroman-4-amine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Price (1g) |
|---|---|---|---|---|---|
| (S)-Chroman-4-ylamine | Not provided | C₉H₁₁NO | 149.19 | None | $1,000 |
| (R)-3,4-Dihydro-2H-chromen-4-amine | Not provided | C₉H₁₁NO | 149.19 | None | $2,000 |
Key Observations :
Enantiomeric and Salt Forms
Table 3: Enantiomers and Hydrochloride Salts
Research and Industrial Implications
- Pharmaceutical Potential: Fluorinated chroman-4-amines are explored as building blocks for kinase inhibitors or CNS-targeting drugs due to their stability and bioavailability .
- Safety : All compounds in this class require careful handling, as indicated by GHS warnings for acute toxicity and skin/eye irritation .
Biological Activity
(S)-7-(trifluoromethyl)chroman-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H10F3N
- CAS Number : 1140496-05-4
This compound is believed to interact with various biological targets, influencing multiple signaling pathways. Its structure suggests potential activity on neurotransmitter receptors and enzymes involved in metabolic processes.
- GABA_A Receptor Modulation : Similar to other chroman derivatives, this compound may act as an agonist at GABA_A receptors, which play a crucial role in neuronal excitability and sedation.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits selective cytotoxicity against cancer cell lines, particularly breast (MCF-7) and colon (HCT-116) cancer cells.
In Vitro Studies
Research has utilized various assays to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The MTT assay has been employed to assess the cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at concentrations around 100 μM.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 25 | High |
| HCT-116 | 30 | Moderate |
| HepG2 | 60 | Low |
DNA Fragmentation Assays
DNA fragmentation assays were conducted to evaluate the mechanism of cell death induced by the compound. The results showed that treatment with this compound led to significant DNA fragmentation in treated cells compared to controls.
Case Studies
- Anticancer Efficacy : In a study conducted by researchers at a prominent university, this compound was tested against several cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 25 μM, suggesting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : Another study explored the neuropharmacological properties of this compound, focusing on its effects on anxiety-like behaviors in animal models. The results indicated that administration of this compound led to reduced anxiety levels, likely through GABA_A receptor modulation .
Q & A
What are the key steps in synthesizing (S)-7-(trifluoromethyl)chroman-4-amine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves:
- Halogenation : Introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions under controlled conditions (e.g., using Cu(I) catalysts).
- Chiral Resolution : Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution of intermediates.
- Amination : Reductive amination of a chroman-4-one precursor using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents .
- Purification : Crystallization or preparative HPLC to isolate the (S)-enantiomer .
Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the trifluoromethyl group and chiral center integrity. For example, the ¹⁹F NMR peak for -CF₃ appears at ~-60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 235.18 for C₁₀H₉F₄NO) .
- HPLC : Chiral HPLC columns (e.g., Chiralpak® IA) assess enantiomeric excess (>99%) .
How can researchers optimize reaction conditions to mitigate steric hindrance from the trifluoromethyl group during derivatization?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reduce steric crowding .
- Catalysts : Employ Pd-mediated cross-coupling reactions with bulky ligands (e.g., XPhos) to improve regioselectivity .
- Temperature Control : Lower reaction temperatures (0–25°C) minimize side reactions caused by steric hindrance .
What in silico strategies are effective for predicting the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 enzymes).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy, correlating with experimental IC₅₀ values .
What are the common challenges in achieving high yield during the amination step, and how can they be addressed?
- Methodological Answer :
- Byproduct Formation : Competing reduction of the chroman ring can occur. Use selective reducing agents like NaBH₄ instead of LiAlH₄ .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) with anhydrous solvents .
- Workup : Neutralize excess reductant with aqueous NH₄Cl before extraction to improve yield .
How do structural modifications at the 6- and 8-positions of the chroman ring influence metabolic stability?
- Methodological Answer :
- Fluorine at 6-position : Enhances metabolic stability by blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) .
- Trifluoromethyl at 8-position : Increases lipophilicity (logP ~2.8), improving membrane permeability but may reduce aqueous solubility .
- Comparative Studies : Replace -CF₃ with -Cl or -Br to assess effects on half-life (t₁/₂) in hepatocyte assays .
What purification methods are recommended for isolating this compound from reaction byproducts?
- Methodological Answer :
- Crystallization : Use ethanol/water mixtures to precipitate the product .
- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–50%) .
- Chiral HPLC : Achieve >99% enantiomeric purity using cellulose-based columns .
How can kinetic and thermodynamic studies elucidate the compound's mechanism of enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to identify competitive vs. non-competitive inhibition .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS of binding .
- Pre-steady-state Kinetics : Stopped-flow techniques reveal rate constants (kₐₚₚ) for inhibitor-enzyme complex formation .
What spectroscopic features in NMR and IR spectra are indicative of successful trifluoromethyl group incorporation?
- Methodological Answer :
- ¹H NMR : Deshielded aromatic protons adjacent to -CF₃ (δ ~7.2–7.5 ppm) .
- ¹⁹F NMR : A singlet at δ ~-60 ppm confirms the -CF₃ group .
- IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹ .
What methodologies enable the construction of structure-activity relationship (SAR) models for fluorinated chromanamine derivatives?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with varying halogen (-F, -Cl) and alkyl groups at key positions .
- Biological Testing : Corrogate IC₅₀ values (e.g., enzyme inhibition) with computed descriptors (logP, polar surface area) .
- QSAR Modeling : Use Random Forest or PLS regression to predict activity from molecular fingerprints .
How do researchers ensure chiral integrity during multi-step synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during key steps .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- In-line Monitoring : Chiral HPLC tracks enantiomeric ratio after each synthetic step .
What are the best practices for reconciling discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Protein Binding Assays : Measure free fraction (fu) via equilibrium dialysis to adjust for plasma protein binding .
- PBPK Modeling : Simulate pharmacokinetics using GastroPlus® to bridge in vitro-in vivo gaps .
What solvent systems are optimal for the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Stock Solutions : DMSO (10 mM) for long-term storage at -20°C .
- Assay Buffers : Dilute in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
- Avoid : Aqueous buffers with high chloride content, which may precipitate the compound .
How can isotope labeling techniques be applied to study the metabolic pathways of this compound?
- Methodological Answer :
- ¹⁴C Labeling : Introduce ¹⁴C at the chroman ring to track metabolites via scintillation counting .
- ³H Labeling : Tritiate the amine group for autoradiography in tissue distribution studies .
- LC-MS/MS : Quantitate labeled metabolites using MRM transitions (e.g., m/z 235→187) .
What are the primary degradation pathways of this compound under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
